Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

Description

Systematic Nomenclature and Structural Identification

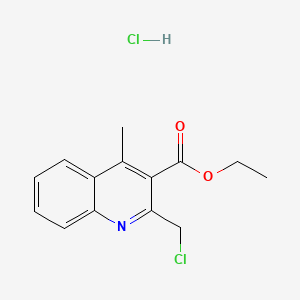

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride. The Chemical Abstracts Service registry number for this compound is 1009306-52-8, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the descriptor 3-quinolinecarboxylic acid, 2-(chloromethyl)-4-methyl-, ethyl ester, hydrochloride, which provides a more systematic breakdown of the molecular architecture.

The molecular formula is established as C14H15Cl2NO2, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is consistently reported across multiple sources as approximately 300 daltons, with slight variations in precision ranging from 300.0 to 300.2 grams per mole. The molecular structure consists of a quinoline ring system as the core heterocyclic framework, with specific substitutions at defined positions that determine the compound's chemical behavior and reactivity profile.

The structural identification reveals a quinoline nucleus bearing a methyl group at the 4-position and a chloromethyl substituent at the 2-position. The 3-position carries an ethyl carboxylate functional group, creating a complex arrangement of electron-withdrawing and electron-donating substituents that influence the compound's electronic properties. The hydrochloride salt formation occurs through protonation of the quinoline nitrogen atom, creating a stable ionic species that enhances solubility and handling characteristics compared to the free base form.

Physicochemical Properties

The physicochemical characterization of this compound reveals distinctive thermal and solubility properties that are essential for understanding its behavior under various experimental conditions. The melting point has been determined to be 144 degrees Celsius when crystallized from isopropanol, indicating moderate thermal stability and providing a reliable parameter for purity assessment. This melting point value suggests that the compound maintains structural integrity at typical laboratory temperatures while being amenable to purification through recrystallization techniques.

The compound exhibits characteristic crystalline morphology, appearing as pale red crystals when properly purified and recrystallized. This coloration provides a visual indicator of compound identity and purity, with deviations potentially indicating the presence of impurities or degradation products. The crystalline nature of the compound contributes to its stability during storage and facilitates accurate weighing and handling procedures in synthetic applications.

The partition coefficient value of 3.67 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for synthetic manipulations. The presence of four rotatable bonds provides conformational flexibility that may be important for molecular recognition processes and synthetic accessibility of reactive sites. The polar surface area of 39 square angstroms reflects the compound's capacity for hydrogen bonding interactions and influences its solubility profile in various solvents.

Crystallographic Data and Molecular Conformation

While specific crystallographic data for this compound is not directly available in the current literature, structural insights can be derived from related quinoline carboxylate compounds that have been subjected to single crystal X-ray analysis. The quinoline ring system typically exhibits planar geometry with minimal deviation from coplanarity between the benzene and pyridine rings. The fusion of these aromatic systems creates a rigid bicyclic framework that serves as the structural foundation for substituent positioning.

The carboxylate ester group at the 3-position typically adopts a conformation that maximizes conjugation with the quinoline pi-system while minimizing steric interactions with adjacent substituents. Related structural studies on quinoline carboxylates demonstrate that the ester carbonyl group often lies approximately perpendicular to the quinoline plane, with dihedral angles ranging from 54 to 87 degrees depending on the specific substitution pattern. This orientation facilitates electronic communication between the ester and quinoline systems while accommodating the spatial requirements of the chloromethyl and methyl substituents.

The chloromethyl substituent at the 2-position introduces conformational considerations related to the rotation about the carbon-carbon bond connecting the methylene group to the quinoline ring. The electronegative chlorine atom influences the electron density distribution within the molecule and may participate in weak intermolecular interactions that affect crystal packing arrangements. The methyl group at the 4-position provides steric bulk that can influence the overall molecular shape and intermolecular interactions.

The hydrochloride salt formation typically results in protonation of the quinoline nitrogen atom, creating a positively charged species that forms ionic interactions with the chloride counterion. This ionic character significantly influences the crystal packing behavior and contributes to the enhanced stability and handling characteristics observed for the hydrochloride salt compared to the neutral compound.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKUZNRWSWRIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583277 | |

| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009306-52-8 | |

| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Ethyl 2-(hydroxymethyl)-4-methylquinoline-3-carboxylate

- Reagents: Thionyl chloride (SOCl₂) is commonly used to convert the hydroxymethyl group to chloromethyl.

- Procedure: The hydroxymethyl quinoline ester is treated with thionyl chloride, often in the presence of a base such as trimethylamine to neutralize generated HCl.

- Conditions: The reaction is typically carried out under reflux or at controlled temperatures to ensure complete conversion.

- Yield: Reported yields are high, around 90% or more, indicating an efficient chlorination step.

- Purification: The product is purified by recrystallization, often from isopropanol, to obtain the pure chloromethyl quinoline ester.

Formation of Hydrochloride Salt

- The free base chloromethyl quinoline ester is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate).

- This step converts the compound into its hydrochloride salt, improving stability and handling.

- The salt is isolated by filtration or crystallization.

Representative Preparation Procedure (Literature-Based)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of ethyl 2-(hydroxymethyl)-4-methylquinoline-3-carboxylate | Starting from 4-methylquinoline-3-carboxylate derivatives | High yield, literature reference synthesis |

| 2 | Chlorination of hydroxymethyl group | Thionyl chloride, trimethylamine, reflux | ~90% yield; reaction monitored by TLC |

| 3 | Purification | Recrystallization from isopropanol | Melting point ~144 °C (hydrochloride salt) |

| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol | Stable crystalline hydrochloride salt |

Alternative Synthetic Approaches

- Direct chloromethylation: Some methods involve direct chloromethylation of the quinoline ring using chloromethylating agents under basic conditions, but these are less common due to regioselectivity challenges.

- One-pot synthesis: Reports indicate one-pot methods combining chlorination and esterification steps to streamline synthesis, though these require careful control of reaction parameters.

Analytical and Purity Considerations

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purity: Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and appropriate mobile phases (e.g., acetonitrile/water with trifluoroacetic acid) is employed to quantify purity.

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the chloromethyl group (signals around δ 4.5–5.0 ppm), methyl groups, and quinoline aromatic protons.

- Melting point: The hydrochloride salt typically melts around 144 °C, consistent with literature data.

- Mass spectrometry: Confirms molecular weight and molecular formula (C14H15Cl2NO2 for the hydrochloride salt).

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-(hydroxymethyl)-4-methylquinoline-3-carboxylate |

| Chlorinating agent | Thionyl chloride (SOCl₂) |

| Base used | Trimethylamine |

| Solvent for chlorination | Typically inert solvents or neat conditions |

| Reaction temperature | Reflux or controlled heating |

| Yield of chlorination | ~90% |

| Purification method | Recrystallization from isopropanol |

| Hydrochloride salt formation | Treatment with HCl in ethanol |

| Melting point (hydrochloride) | 144 °C |

| Molecular formula (hydrochloride) | C14H15Cl2NO2 |

| Molecular weight (hydrochloride) | 300.19 g/mol |

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to avoid over-chlorination or decomposition.

- The use of trimethylamine helps to scavenge HCl formed during chlorination, improving yield and purity.

- The hydrochloride salt form enhances compound stability and facilitates handling in subsequent synthetic applications.

- The compound serves as a key intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.

- Industrial scale-up can be achieved using continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted quinoline derivatives.

Oxidation Reactions: Quinoline N-oxides.

Reduction Reactions: Alcohol derivatives of the original ester.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline core can also interact with DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related quinoline derivatives:

Functional Group Impact on Properties

- Chloromethyl Group (C-2): Enables nucleophilic substitution (e.g., with amines/thiols) to generate diverse derivatives . Contributes to covalent binding with biological targets (e.g., enzyme inhibition) . Absence in analogs like Ethyl 4-methylquinoline-3-carboxylate reduces reactivity .

Ester Group (C-3) :

- Substituent Position: Chlorine at C-4 (e.g., Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate) vs. C-2 alters electronic properties and target selectivity . Trifluoromethyl groups (e.g., Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate) increase metabolic stability and bioavailability .

Biological Activity

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into the compound's biological activity, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of approximately 269.73 g/mol and features a quinoline backbone with a carboxylate ester group and a chloromethyl substituent. The compound typically melts around 144 °C when dissolved in solvents like isopropanol. Its structural formula can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 269.73 g/mol

Anticancer Activity

Research has demonstrated that derivatives of ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate exhibit promising anticancer properties. For instance, studies indicate that certain synthesized derivatives show significant cytotoxic effects against various cancer cell lines, with IC values ranging from 12.4 to 20 µM for HCT-116 cells, compared to higher values for established chemotherapeutics like gefitinib .

Case Study: HepG2 Cell Line

In a study evaluating the impact of this compound on HepG2 liver cancer cells, noticeable morphological changes were observed post-treatment, indicating potential induction of apoptosis .

Antimicrobial Activity

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate has also been investigated for its antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 50 mg/mL for some derivatives .

The mechanism by which ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate exerts its biological effects primarily involves interactions with specific molecular targets within cells:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

- Receptor Interaction : The compound may act as an antagonist at certain receptors, influencing cellular signaling pathways and contributing to its anticancer and antimicrobial effects.

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC / MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 12.4 - 20 | |

| Anticancer | HepG2 | Morphological changes | |

| Antimicrobial | E. coli | 50 | |

| Antimicrobial | S. aureus | Moderate efficacy |

Synthesis and Applications

The synthesis of this compound typically involves several steps starting from readily available precursors, utilizing techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring . Its applications extend beyond medicinal chemistry into fields such as organic synthesis and material science, where it serves as an intermediate in developing complex organic molecules and electronic materials like organic light-emitting diodes (OLEDs) .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

Answer: A common method involves the condensation of 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst. Reaction parameters such as temperature (room temperature), solvent polarity, and catalyst loading (e.g., 10 mol% CAN) significantly influence yield. Post-reaction purification via silica gel column chromatography (petroleum ether/EtOAc eluent) is critical to isolate the product in high purity (84% yield reported) . Optimization should focus on minimizing side reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Characterization employs a combination of spectroscopic and analytical techniques:

- Mass spectrometry (MS) for molecular weight verification.

- 1H NMR to confirm substitution patterns (e.g., methyl, chloromethyl, and ethyl ester groups).

- IR spectroscopy to identify functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Elemental analysis to validate empirical formula .

Q. What methods are recommended for assessing purity in academic research?

Answer: Purity is evaluated via:

- High-performance liquid chromatography (HPLC) with UV detection.

- Thin-layer chromatography (TLC) for rapid screening.

- Melting point analysis to detect impurities (e.g., deviations >2°C from literature values suggest contamination) .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in subsequent reactions?

Answer: The chloromethyl group at position 2 enhances electrophilicity, favoring nucleophilic substitution (e.g., with phenols or amines). Regioselectivity is modulated by steric hindrance from the 4-methyl group and electronic effects of the quinoline ring. For example, reactions with substituted phenols under basic conditions (K₂CO₃ in CH₃CN) yield phenoxymethyl derivatives, with selectivity influenced by the electron-donating/withdrawing nature of substituents .

Q. How can researchers identify and characterize by-products formed during synthesis?

Answer: By-products (e.g., ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) are isolated via fractional crystallization or preparative TLC. Structural elucidation requires advanced techniques:

- X-ray crystallography for unambiguous confirmation.

- 2D NMR (COSY, HSQC) to resolve complex spin systems.

- High-resolution MS for exact mass determination .

Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?

Answer: Key approaches include:

- Nucleophilic substitution : Replace the chloromethyl group with phenols or amines to generate analogs (e.g., 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives) .

- Cyclization reactions : Use Eaton’s reagent or polyphosphoric acid (PPA) to form fused heterocycles (e.g., benzooxepinoquinolinones) .

- Functional group interconversion : Hydrolysis of the ethyl ester to carboxylic acid for salt formation or amidation.

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

Answer: Contradictions (e.g., ambiguous NMR signals) are addressed by:

- Cross-validation with multiple techniques (e.g., IR and XRD).

- Computational modeling (DFT calculations) to predict spectral profiles.

- Comparative analysis with structurally similar compounds (e.g., ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate) .

Q. What are the stability challenges under varying pH and temperature conditions?

Answer: The compound’s ester group is prone to hydrolysis under alkaline conditions. Stability studies should monitor:

- Degradation kinetics via HPLC at pH 2–12.

- Thermal stability using differential scanning calorimetry (DSC).

- Light sensitivity by storing samples in amber vials .

Q. How can reaction mechanisms be probed for scale-up feasibility?

Answer: Mechanistic studies focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.